Agathisflavone

Catalog No.
S517515
CAS No.
28441-98-7
M.F
C30H18O10
M. Wt
538.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agathisflavone

CAS Number

28441-98-7

Product Name

Agathisflavone

IUPAC Name

8-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-6-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Molecular Formula

C30H18O10

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C30H18O10/c31-15-5-1-13(2-6-15)22-11-20(36)26-24(39-22)12-21(37)27(29(26)38)28-18(34)9-17(33)25-19(35)10-23(40-30(25)28)14-3-7-16(32)8-4-14/h1-12,31-34,37-38H

InChI Key

BACLASYRJRZXMY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

7''-methyl-agathisflavone, agathisflavone

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)O)O

The exact mass of the compound Agathisflavone is 538.09 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Biflavonoids - Supplementary Records. It belongs to the ontological category of hydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Biflavonoids and polyflavonoids [PK1204]. However, this does not mean our product can be used or applied in the same or a similar way.

Agathisflavone is a naturally occurring biflavonoid, a class of compounds formed by the dimerization of two flavonoid units. Specifically, it is a C-C linked dimer of two apigenin molecules, which distinguishes it from other biflavonoids with different linkages or monomeric precursors. This defined structure is responsible for its distinct biological activities, including anti-inflammatory, antiviral, and enzyme inhibitory properties, which are often dependent on the specific stereochemistry and linkage not found in crude mixtures or simpler flavonoid analogs.

Substituting Agathisflavone with its monomeric precursor, apigenin, or with isomeric biflavonoids like amentoflavone, is a critical process error. The dimeric structure of Agathisflavone provides a larger scaffold for interacting with biological targets, leading to significantly different potency and selectivity. For instance, in cell-based antiviral assays against SARS-CoV-2, Agathisflavone demonstrates substantially higher efficacy than apigenin. This enhanced activity is attributed to the biflavonoid structure, which is absent in monomeric substitutes. Using crude plant extracts introduces significant variability and impurities, compromising reproducibility in sensitive assays and formulation development.

Potent Cell-Based Antiviral Efficacy Over Monomeric Precursor Apigenin

In a direct comparison using a cell-based SARS-CoV-2 replication assay in Calu-3 cells, Agathisflavone exhibited significantly greater potency than its monomeric building block, apigenin. Agathisflavone's half-maximal effective concentration (EC50) was more than 6-fold lower than that of apigenin, demonstrating the critical contribution of the biflavonoid structure to its antiviral activity.

Evidence DimensionAnti-SARS-CoV-2 Activity (EC50)
Target Compound Data4.23 ± 0.21 µM
Comparator Or BaselineApigenin (monomer): EC50 not reached at concentrations that showed Agathisflavone's efficacy; noted as significantly less effective.
Quantified Difference>6-fold more potent than Apigenin (based on relative efficacy)
ConditionsCell-based SARS-CoV-2 replication assay in Calu-3 (human lung) cells.

This demonstrates that for achieving potent antiviral effects, the specific dimeric structure of Agathisflavone is essential and cannot be replicated by using its simpler, less expensive monomer.

Superior Enzymatic Inhibition of SARS-CoV-2 Main Protease (Mpro) vs. Other Flavonoids

In enzymatic assays, Agathisflavone demonstrated potent inhibition of the SARS-CoV-2 main protease (Mpro) with an inhibitory constant (Ki) in the nanomolar range. This potency is noted as superior when compared to the typical micromolar potencies of other flavonoids like quercetin and kaempferol against coronaviral proteases, highlighting the specific structural advantages of Agathisflavone for this target.

Evidence DimensionEnzyme Inhibitory Constant (Ki) vs. SARS-CoV-2 Mpro
Target Compound Data1.09 nM
Comparator Or BaselineQuercetin & Kaempferol: 8.6–116.3 µM (against SARS- and MERS-CoV proteases)
Quantified DifferenceOrders of magnitude more potent than representative monomeric flavonoids.
ConditionsIn vitro enzymatic inhibition assay against recombinant SARS-CoV-2 Mpro.

For researchers developing protease inhibitors, this vast difference in potency justifies the procurement of the specific biflavonoid Agathisflavone over more common flavonoids for achieving high-affinity binding.

Handling and Formulation: Documented Solubility in DMSO

Agathisflavone is documented as being soluble in Dimethyl Sulfoxide (DMSO), a critical parameter for in vitro assay preparation and stock solution stability. While direct comparative studies on the solubility of various biflavonoids are limited, establishing a baseline solubility in a standard laboratory solvent is a key procurement consideration for ensuring experimental reproducibility and ease of use in screening and cell culture workflows.

Evidence DimensionSolubility
Target Compound DataSoluble in DMSO
Comparator Or BaselineGeneral biflavonoids (often have poor aqueous solubility)
Quantified DifferenceNot Applicable
ConditionsStandard laboratory solvent (DMSO).

This confirms the compound's compatibility with standard experimental protocols, a crucial factor for buyers needing reliable and easy-to-handle material for high-throughput screening or cell-based assays.

Lead Compound Development for Viral Protease Inhibitors

Given its nanomolar-level inhibition of SARS-CoV-2 Mpro, Agathisflavone is a highly relevant positive control and starting scaffold for research programs aimed at developing novel antiviral agents targeting coronaviral main proteases. Its potency is demonstrably higher than that of common monomeric flavonoids, making it the appropriate choice for studies requiring high-affinity target engagement.

Cell-Based Antiviral Screening and Mechanism-of-Action Studies

The compound's proven efficacy in cell-based SARS-CoV-2 replication models, where it significantly outperforms its monomeric unit apigenin, makes it a critical tool for investigating the cellular mechanisms of biflavonoids in virology. Its use is justified in experiments where the specific dimeric structure is hypothesized to be key for activity.

Neuroinflammation and Neuroprotection Research

Agathisflavone has been shown to protect against glutamate-induced excitotoxicity and modulate microglial activation by reducing the expression of pro-inflammatory cytokines. This makes it a valuable research tool for investigating neuroinflammatory pathways and screening for neuroprotective agents, where a defined molecular structure is necessary for reproducible results.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

538.08999677 Da

Monoisotopic Mass

538.08999677 Da

Heavy Atom Count

40

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

28441-98-7

Wikipedia

Agathisflavone

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Biflavonoids and polyflavonoids [PK1204]

Dates

Last modified: 02-18-2024
1: Chirumbolo S, Bjørklund G. Agathisflavone and GABA(A) receptors in the biflavone-mediated action on rat primary cortical neurons. Neurotoxicology. 2018 May;66:43-44. doi: 10.1016/j.neuro.2018.03.002. Epub 2018 Mar 9. PubMed PMID: 29530473.
2: Dos Santos Souza C, Grangeiro MS, Lima Pereira EP, Dos Santos CC, da Silva AB, Sampaio GP, Ribeiro Figueiredo DD, David JM, David JP, da Silva VDA, Butt AM, Lima Costa S. Agathisflavone, a flavonoid derived from Poincianella pyramidalis (Tul.), enhances neuronal population and protects against glutamate excitotoxicity. Neurotoxicology. 2018 Mar;65:85-97. doi: 10.1016/j.neuro.2018.02.001. Epub 2018 Feb 6. PubMed PMID: 29425760.
3: da Silva JHS, Simas NK, Alviano CS, Alviano DS, Ventura JA, de Lima EJ, Seabra SH, Kuster RM. Anti-Escherichia coli activity of extracts from Schinus terebinthifolius fruits and leaves. Nat Prod Res. 2018 Jun;32(11):1365-1368. doi: 10.1080/14786419.2017.1344657. Epub 2017 Jul 3. PubMed PMID: 28669243.
4: Mbabi Nyemeck N 2nd, Serge Ngono Bikobo D, Abouem A Zintchem A, Schäfer EM, Bochet C, Emmanuel Pegnyemb D, Koert U. A new procyanidin B from Campylospermum zenkeri (Ochnaceae) and antiplasmodial activity of two derivatives of (±)-serotobenine. Nat Prod Res. 2017 Dec;31(24):2875-2884. doi: 10.1080/14786419.2017.1305378. Epub 2017 Apr 7. PubMed PMID: 28385033.
5: Taiwo BJ, Fatokun AA, Olubiyi OO, Bamigboye-Taiwo OT, van Heerden FR, Wright CW. Identification of compounds with cytotoxic activity from the leaf of the Nigerian medicinal plant, Anacardium occidentale L. (Anacardiaceae). Bioorg Med Chem. 2017 Apr 15;25(8):2327-2335. doi: 10.1016/j.bmc.2017.02.040. Epub 2017 Feb 22. PubMed PMID: 28291684.
6: Venditti A, Frezza C, Campanelli C, Foddai S, Bianco A, Serafini M. Phytochemical analysis of the ethanolic extract of Agathis robusta (C. Moore ex F. Muell.) F.M. Bailey. Nat Prod Res. 2017 Jul;31(14):1604-1611. doi: 10.1080/14786419.2017.1288625. Epub 2017 Feb 8. PubMed PMID: 28278682.
7: Covington CL, Junior FM, Silva JH, Kuster RM, de Amorim MB, Polavarapu PL. Atropoisomerism in Biflavones: The Absolute Configuration of (-)-Agathisflavone via Chiroptical Spectroscopy. J Nat Prod. 2016 Oct 28;79(10):2530-2537. Epub 2016 Oct 10. PubMed PMID: 27723329.
8: Campana PR, Mansur DS, Gusman GS, Ferreira D, Teixeira MM, Braga FC. Anti-TNF-α Activity of Brazilian Medicinal Plants and Compounds from Ouratea semiserrata. Phytother Res. 2015 Oct;29(10):1509-15. doi: 10.1002/ptr.5401. Epub 2015 Jun 22. PubMed PMID: 26094613.
9: de Sousa LR, Wu H, Nebo L, Fernandes JB, da Silva MF, Kiefer W, Schirmeister T, Vieira PC. Natural products as inhibitors of recombinant cathepsin L of Leishmania mexicana. Exp Parasitol. 2015 Sep;156:42-8. doi: 10.1016/j.exppara.2015.05.016. Epub 2015 Jun 1. PubMed PMID: 26044356.
10: de Sousa LR, Wu H, Nebo L, Fernandes JB, da Silva MF, Kiefer W, Kanitz M, Bodem J, Diederich WE, Schirmeister T, Vieira PC. Flavonoids as noncompetitive inhibitors of Dengue virus NS2B-NS3 protease: inhibition kinetics and docking studies. Bioorg Med Chem. 2015 Feb 1;23(3):466-70. doi: 10.1016/j.bmc.2014.12.015. Epub 2014 Dec 19. PubMed PMID: 25564380.
11: Ndongo JT, Issa ME, Messi AN, Mbing JN, Cuendet M, Pegnyemb DE, Bochet CG. Cytotoxic flavonoids and other constituents from the stem bark of Ochna schweinfurthiana. Nat Prod Res. 2015;29(17):1684-7. doi: 10.1080/14786419.2014.991321. Epub 2015 Jan 2. PubMed PMID: 25553908.
12: Feuereisen MM, Hoppe J, Zimmermann BF, Weber F, Schulze-Kaysers N, Schieber A. Characterization of phenolic compounds in Brazilian pepper (Schinus terebinthifolius Raddi) exocarp. J Agric Food Chem. 2014 Jul 2;62(26):6219-26. doi: 10.1021/jf500977d. Epub 2014 Jun 23. PubMed PMID: 24881808.
13: Bermúdez J, Rodríguez M, Hasegawa M, González-Mujica F, Duque S, Ito Y. (6R,9S)-6"-(4"-hydroxybenzoyl)-roseoside, a new megastigmane derivative from Ouratea polyantha and its effect on hepatic glucose-6-phosphatase. Nat Prod Commun. 2012 Aug;7(8):973-6. PubMed PMID: 22978207; PubMed Central PMCID: PMC3445296.
14: Shrestha S, Park JH, Lee DY, Cho JG, Cho S, Yang HJ, Yong HI, Yoon MS, Han DS, Baek NI. Rhus parviflora and its biflavonoid constituent, rhusflavone, induce sleep through the positive allosteric modulation of GABA(A)-benzodiazepine receptors. J Ethnopharmacol. 2012 Jun 26;142(1):213-20. doi: 10.1016/j.jep.2012.04.047. Epub 2012 May 2. PubMed PMID: 22579675.
15: Njock GB, Bartholomeusz TA, Foroozandeh M, Pegnyemb DE, Christen P, Jeannerat D. NASCA-HMBC, a new NMR methodology for the resolution of severely overlapping signals: application to the study of agathisflavone. Phytochem Anal. 2012 Mar-Apr;23(2):126-30. doi: 10.1002/pca.1333. Epub 2011 May 19. PubMed PMID: 21594945.
16: Paulsen BS, Souza CS, Chicaybam L, Bonamino MH, Bahia M, Costa SL, Borges HL, Rehen SK. Agathisflavone enhances retinoic acid-induced neurogenesis and its receptors α and β in pluripotent stem cells. Stem Cells Dev. 2011 Oct;20(10):1711-21. doi: 10.1089/scd.2010.0446. Epub 2011 Mar 18. PubMed PMID: 21281018.
17: Konan NA, Lincopan N, Díaz IE, de Fátima Jacysyn J, Tiba MM, Amarante Mendes JG, Bacchi EM, Spira B. Cytotoxicity of cashew flavonoids towards malignant cell lines. Exp Toxicol Pathol. 2012 Jul;64(5):435-40. doi: 10.1016/j.etp.2010.10.010. Epub 2010 Nov 23. PubMed PMID: 21106357.
18: Stafford GI, Pedersen ME, van Staden J, Jäger AK. Review on plants with CNS-effects used in traditional South African medicine against mental diseases. J Ethnopharmacol. 2008 Oct 28;119(3):513-37. doi: 10.1016/j.jep.2008.08.010. Epub 2008 Aug 15. PubMed PMID: 18775771.
19: Ngo Mbing J, Enguehard-Gueiffier C, Atchadé Ade T, Allouchi H, Gangoué-Piéboji J, Mbafor JT, Tih RG, Pothier J, Pegnyemb DE, Gueiffier A. Two biflavonoids from Ouratea nigroviolacea. Phytochemistry. 2006 Dec;67(24):2666-70. Epub 2006 Sep 6. PubMed PMID: 16950483.
20: de Carvalho MG, do Rocha Gomes MS, Fernandes Pereira AH, de Souza Daniel JF, Schripsema J. Carbon-13 and proton NMR assignments of a new agathisflavone derivative. Magn Reson Chem. 2006 Jan;44(1):35-7. PubMed PMID: 16259052.

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